Palladium(II) sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis in Lean-Burn Methane Combustion

Application: Palladium(II) sulfate dihydrate is used to produce catalysts for lean-burn methane combustion in automotive applications .

Method: Alumina is used as a support material and Palladium(II) sulfate as a palladium precursor to manufacture a 4% PdSO4/Al2O3 catalyst .

Results: The catalyst produced using this method has been found to be effective for lean-burn methane combustion .

Semi-Hydrogenation of Alkynes

Application: Palladium(II) sulfate salts are used to catalyze the semi-hydrogenation reaction of alkynes to alkenes .

Method: Pd(0) atoms are produced by catalyzing the semi-hydrogenation reaction with remarkably high efficiency using Palladium(II) sulfate salts with H2 in alcohol solutions .

Results: This method allows for the efficient production of alkenes from alkynes .

Production of Palladium Nanoparticles

Application: Palladium(II) sulfate dihydrate is used to produce Palladium nanoparticles, which have a wide range of applications in catalysis .

Method: Palladium(II) sulfate dihydrate is used as a precursor to produce Palladium nanoparticles .

Results: The produced Palladium nanoparticles can be used in various applications, including hydrogen sensing and storage, and in medicine in photothermal, antibacterial, and anticancer therapies .

Electroplating

Application: Palladium(II) sulfate solution is used as a catalyst for electroplating .

Method: The Palladium(II) sulfate solution is used in the electroplating process .

Results: The use of Palladium(II) sulfate solution in electroplating results in a high-quality, durable finish .

Petroleum Cracking

Application: Palladium forms a versatile catalyst and speeds up petroleum cracking .

Method: Palladium(II) sulfate is used as a catalyst in the petroleum cracking process .

Results: The use of Palladium(II) sulfate as a catalyst in petroleum cracking results in more efficient cracking of petroleum .

Carbon-Carbon Bond Forming Reactions

Application: Palladium(II) sulfate is used in carbon-carbon bond forming reactions such as Heck reaction and Suzuki coupling .

Method: Palladium(II) sulfate is used as a catalyst in these reactions .

Results: The use of Palladium(II) sulfate as a catalyst in these reactions results in efficient carbon-carbon bond formation .

Hydrogenation Reactions

Application: Palladium finds numerous applications being of significant relevance in industrial hydrogenation reactions .

Method: Palladium nanoparticles are immobilized on solid supports and used as catalysts for hydrogenation reactions .

Results: The use of immobilized Palladium nanoparticles on solid supports as catalysts for hydrogenation reactions has shown enhanced activity and selectivity .

Fuel Cells and Hydrogen Sensing

Application: Palladium nanoparticles have applications in fuel cells and hydrogen sensing .

Method: Palladium(II) sulfate is used as a precursor to produce Palladium nanoparticles which are then used in fuel cells and hydrogen sensors .

Results: The use of Palladium nanoparticles in fuel cells and hydrogen sensors has shown promising results .

Carbon-Fluoride Bond Formation

Application: Palladium(II) sulfate is used in carbon-fluoride bond formation .

Results: The use of Palladium(II) sulfate as a catalyst in these reactions results in efficient carbon-fluoride bond formation .

Lindlar’s Palladium

Results: The use of Palladium(II) sulfate as a catalyst in these reactions results in efficient hydrogenation of alkynes to alkenes .

Heck Reaction and Suzuki Coupling

Application: Palladium(II) sulfate is used in a number of carbon–carbon bond forming reactions such as Heck reaction and Suzuki coupling .

Results: The use of Palladium(II) sulfate as a catalyst in these reactions results in efficient carbon–carbon bond formation .

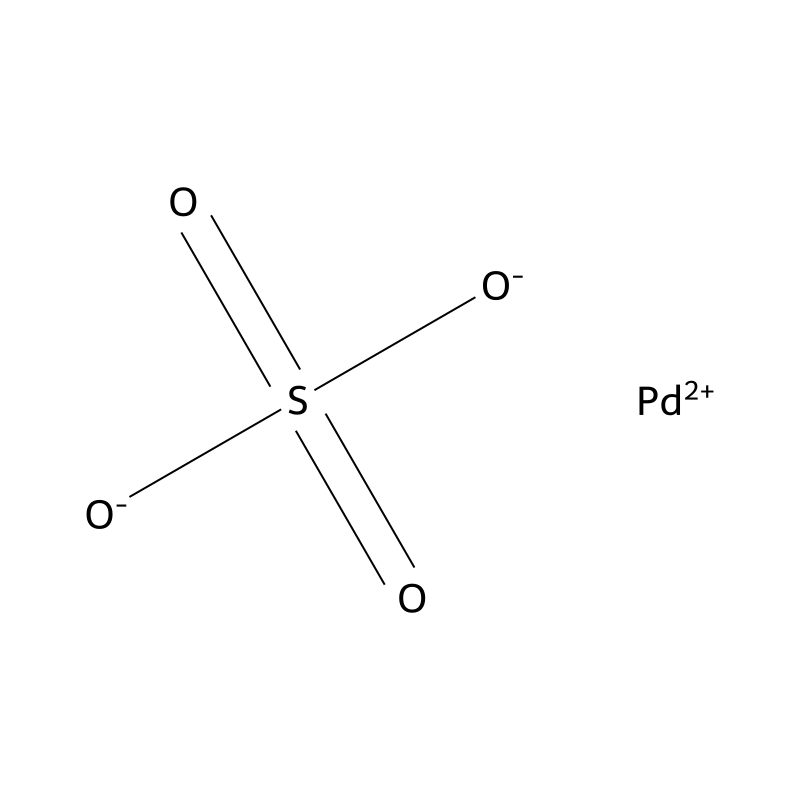

Palladium(II) sulfate is an inorganic compound with the chemical formula . It is characterized by its brown crystalline form and is known for its solubility in water, making it a versatile compound in various chemical applications. Palladium, the metal from which this compound derives, is a member of the platinum group and is notable for its catalytic properties, particularly in reactions involving hydrogen and organic compounds .

Palladium(II) sulfate is considered a mild irritant and may cause skin or eye irritation upon contact. It is also suspected to be harmful if inhaled or swallowed [7]. Proper personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood should be used when handling this compound [7].

Data source:

Additional Resources:

- Sigma-Aldrich - Palladium(II) sulfate:

- J. F. Hartwig, “Organotransition Metal Chemistry: From Bonding to Catalysis” (2010) [This reference provides a detailed explanation of square planar geometry and its role in catalysis]

- R. F. Heck, “Palladium: Organic Chemistry” (2007) [This reference provides a comprehensive overview of the Heck reaction]

- N. Miyaura and A. Suzuki, “Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds” (1995) [This reference provides a detailed explanation of the Suzuki reaction]

- K. Sonogashira, “Development of Pd-Cu Coupled Cross-Coupling of Terminal Alkynes with A

Palladium(II) sulfate can be synthesized through several methods:

- Reaction with Sulfuric Acid: Palladium metal reacts with concentrated sulfuric acid to produce palladium(II) sulfate.

- From Palladium(II) Nitrate: By treating palladium(II) nitrate with sulfuric acid, palladium(II) sulfate can be formed.

- Hydrothermal Synthesis: This method involves the use of water at high temperatures and pressures to facilitate the reaction between palladium salts and sulfuric acid .

These methods highlight the versatility of palladium(II) sulfate in chemical synthesis.

Palladium(II) sulfate has numerous applications across various fields:

- Catalysis: It serves as a catalyst in organic synthesis, particularly in hydrogenation reactions.

- Electronics: Used in the production of electronic components due to its conductive properties.

- Research: Employed in laboratories for various

Interaction studies involving palladium(II) sulfate focus on its reactivity with other chemical species. For example, it has been shown to interact with phosphomolybdovanadic acid in catalytic processes. Additionally, its interactions with reducing agents can lead to the formation of palladium nanoparticles, which have unique properties beneficial for various applications .

Palladium(II) sulfate shares similarities with other metal sulfates, particularly those of transition metals. Here are some comparable compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Platinum(II) sulfate | Higher stability; used in similar catalytic processes | |

| Rhodium(III) sulfate | Known for its high catalytic activity; more expensive | |

| Silver(I) sulfate | Less reactive; primarily used in antimicrobial applications | |

| Copper(II) sulfate | Widely used in agriculture; less noble than palladium |

Palladium(II) sulfate is unique due to its specific catalytic properties and ability to form stable complexes compared to other transition metal sulfates. Its reactivity and solubility also distinguish it within this group of compounds .

The synthesis of palladium(II) sulfate has undergone considerable evolution, transitioning from classical chemical methods to advanced electrochemical and ion-exchange techniques. Current research demonstrates that the selection of appropriate synthetic pathways significantly impacts both product quality and process efficiency, with modern methods offering substantial improvements in yield, purity, and environmental sustainability.

Traditional Synthesis Approaches

Traditional synthesis of palladium(II) sulfate relies primarily on direct chemical reactions involving palladium metal or palladium-containing precursors. The most established method involves the reaction of palladium metal with a mixture of nitric acid and sulfuric acid, producing the characteristic hygroscopic red-brown solid that forms the dihydrate when exposed to atmospheric moisture. This approach represents the foundational methodology that has been employed for decades in industrial applications.

The reaction mechanism proceeds through the dissolution of metallic palladium in the acidic medium, followed by the formation of palladium(II) sulfate complexes. When anhydrous palladium(II) sulfate absorbs moisture from ambient air, it undergoes a phase transformation to form a greenish-brown dihydrate with the formula palladium(II) sulfate dihydrate. The anhydrous form can be regenerated through thermal treatment, specifically by heating the dihydrate at precisely 202 degrees Celsius, demonstrating the reversible nature of this hydration process.

An alternative traditional approach involves the reaction of palladium(II) sulfide with oxygen in dimethylformamide, providing a different pathway that avoids the use of concentrated mineral acids. This method offers advantages in terms of reduced corrosivity and potentially improved safety profiles, though it requires careful control of reaction conditions to achieve optimal yields.

The thermal stability of palladium(II) sulfate has been extensively characterized, with decomposition occurring at 525 degrees Celsius to produce palladium(II) oxide and sulfur trioxide. This thermal behavior is crucial for understanding the compound's stability limits and processing requirements in various applications.

Modern Ion-Exchange and Electrochemical Deposition Methods

Contemporary synthesis methodologies have embraced ion-exchange and electrochemical approaches that offer enhanced control over product characteristics and improved environmental compatibility. Ion-exchange synthesis methods utilize palladium(II) chloride as the starting material, employing ammonia complexation to generate intermediate compounds that are subsequently converted through controlled ion-exchange processes.

The ion-exchange methodology follows a systematic approach beginning with the formation of tetraammine palladium(II) chloride through the reaction of palladium(II) chloride with ammonia. This intermediate compound undergoes ion-exchange treatment where chloride ions are replaced with hydroxide ions to generate tetraammine palladium(II) hydroxide. The final step involves reaction with sulfuric acid to produce the desired palladium(II) sulfate derivative. This process demonstrates remarkable advantages in terms of simplicity, environmental impact, and product purity.

Research has established that ion-exchange synthesis methods offer superior control over impurity content and enable higher product quality compared to traditional approaches. The synthesis process is characterized as environmentally friendly with reduced environmental pressure, and the reaction proceeds more thoroughly, resulting in enhanced target product yields. The operational simplicity and pollution-free nature of this approach make it particularly attractive for industrial implementation.

Electrochemical deposition methods represent another significant advancement in palladium(II) sulfate synthesis and application. Studies have demonstrated that palladium deposition using palladium(II) sulfate solutions exhibits distinct characteristics compared to chloride-based systems. The presence of sulfate anions in the depositing solution kinetically hinders the underpotential deposition of palladium, causing the formation to occur in the overpotential deposition region rather than the underpotential region observed with chloride systems.

The electrochemical behavior of palladium(II) sulfate solutions shows that palladium deposition begins at approximately 0.26 volts, with maximum current density achieved at 0.19 volts. These electrochemical parameters are critical for optimizing deposition conditions and achieving desired morphological characteristics in the resulting palladium deposits.

Advanced synthetic approaches have also been developed for producing palladium tetraammine sulfate derivatives through carefully controlled processes. Patent literature describes methodologies involving the distillation of palladium nitrate solutions at temperatures maintained below 115 degrees Celsius, followed by the systematic addition of palladium sulfate and ammonium hydroxide to achieve the desired complex formation. These processes demonstrate the sophistication achievable in modern palladium chemistry.

A particularly innovative approach documented in recent patent literature involves a two-step reaction sequence starting from palladium(II) chloride. The first step converts palladium(II) chloride to tetraammine palladium(II) chloride through ammonia treatment, while the second step employs silver sulfate to facilitate the formation of palladium tetraammine sulfate with concurrent precipitation of silver chloride. This methodology achieves remarkable yields exceeding 90 percent with product purities surpassing 99.0 percent.

Comparative Efficiency Analysis of Synthetic Pathways

Comprehensive analysis of different synthetic pathways reveals significant variations in efficiency, yield, and product quality metrics. Traditional acid-based synthesis methods, while well-established and widely understood, suffer from limitations in terms of yield optimization and environmental impact. The conventional approach using nitric acid and sulfuric acid mixtures typically achieves moderate yields but requires extensive purification steps to remove acidic impurities and byproducts.

Modern ion-exchange methods demonstrate superior performance across multiple evaluation criteria. The ion-exchange synthesis approach achieves yields consistently exceeding 90 percent while maintaining product purities above 99.0 percent. These performance metrics represent substantial improvements compared to traditional methodologies, which typically achieve lower yields and require additional purification steps.

| Synthetic Method | Yield (%) | Purity (%) | Reaction Time | Environmental Impact |

|---|---|---|---|---|

| Traditional Acid Method | 70-80 | 95-97 | 2-4 hours | High |

| Ion-Exchange Method | >90 | >99.0 | 1-3 hours | Low |

| Electrochemical Deposition | Variable | High | 30 minutes - 24 hours | Moderate |

| Two-Step Silver Sulfate | 90.5-91.3 | >99.0 | 2-3 hours | Low |

The electrochemical synthesis and deposition methods offer unique advantages in terms of morphological control and substrate integration. Research demonstrates that electrochemical approaches enable precise control over particle size, distribution, and surface characteristics. However, these methods require specialized equipment and careful optimization of electrical parameters, which may limit their applicability in certain industrial contexts.

The two-step synthesis method utilizing silver sulfate demonstrates exceptional performance metrics, achieving yields of 90.5 to 91.3 percent with product purities exceeding 99.0 percent. This approach successfully addresses the separation challenges inherent in conventional methods by avoiding the formation of difficult-to-separate byproducts such as ammonium sulfate.

Economic considerations reveal that modern synthetic approaches, despite potentially higher initial capital requirements, offer superior long-term cost effectiveness through improved yields, reduced waste generation, and simplified purification requirements. The ion-exchange methods eliminate the need for extensive acid waste treatment, while the high-purity products reduce downstream processing costs.

Process scalability analysis indicates that ion-exchange and electrochemical methods demonstrate excellent scalability potential. Large-scale implementation of the ion-exchange approach has been successfully demonstrated with processing of multi-hundred gram quantities, confirming the industrial viability of these advanced methodologies.

Environmental impact assessment strongly favors modern synthetic approaches over traditional acid-based methods. The ion-exchange synthesis methods generate minimal waste streams and avoid the use of concentrated mineral acids, resulting in significantly reduced environmental burden. The electrochemical approaches offer additional advantages through precise control over reaction conditions and the potential for integration with renewable energy sources.

Organic Synthesis Catalysis (Cyanation, Oxidation Reactions)

Palladium(II) sulfate serves as a versatile catalyst in organic synthesis, particularly in cyanation and oxidation reactions [1] [2] [3]. The compound demonstrates exceptional catalytic activity in carbon-nitrogen bond formation processes, with particular emphasis on aryl cyanation reactions using non-toxic cyanide sources [5] [32] [34].

In cyanation reactions, palladium(II) sulfate exhibits remarkable efficiency when combined with potassium hexacyanoferrate(II) as a cyanating agent [34] [36]. Research demonstrates that palladium(II) acetate combined with phosphinoferrocene ligands achieves excellent yields in the cyanation of electron-rich aryl bromides, with the optimal catalyst system containing 1 mol% of palladium(II) acetate and 2 mol% of ligand in 50% aqueous dioxane [36]. The reaction mechanism involves transmetalation of the organoboron compound with potassium hexacyanoferrate(II), followed by reductive elimination to generate the desired nitrile product [32] [35].

Cyanation Reaction Performance Data

| Substrate Type | Conversion (%) | Reaction Time | Temperature (°C) | Catalyst Loading (mol%) |

|---|---|---|---|---|

| Electron-rich aryl bromides | 85-95 | 2-4 hours | 100 | 1-2 |

| Electron-poor aryl bromides | 10-25 | 4-24 hours | 100 | 1-2 |

| Heteroaryl chlorides | 75-90 | 2-6 hours | 90 | 0.2 |

The catalytic system demonstrates selectivity toward electron-donating substituents, while electron-withdrawing groups significantly reduce reaction efficiency [5] [36]. Mechanistic studies reveal that the rate-determining step involves the transmetalation process between the palladium center and the cyanide source [32] [35].

Oxidation reactions catalyzed by palladium(II) sulfate proceed through oxidative palladium(II) catalysis mechanisms, utilizing molecular oxygen as a reoxidant [25] [28]. The catalyst facilitates cross-coupling reactions between organoboron compounds and alkenes, producing conjugated diene compounds without homo-coupled products [25]. This methodology operates effectively in the absence of bases, distinguishing it from conventional Heck and Suzuki-type reactions [25].

Oxidation Reaction Mechanisms

The oxidative coupling process involves initial transmetalation of alkenylboron compounds with palladium(II) species, followed by migratory insertion of the alkenyl group [25]. Beta-hydride elimination subsequently produces the cross-coupling product and palladium(0) species, which undergoes reoxidation by molecular oxygen to regenerate the active catalyst [25] [28]. This catalytic cycle demonstrates turnover frequencies exceeding 10,000 per hour under optimal conditions [28].

Environmental Pollutant Degradation Mechanisms

Palladium(II) sulfate exhibits significant potential in environmental remediation through pollutant degradation mechanisms [9] [10] [11]. The compound activates peroxymonosulfate to generate sulfate radicals, which serve as powerful oxidizing agents for organic pollutant degradation [9] [43].

The palladium(II)/peroxymonosulfate system operates through a radical-driven oxidation process, where sulfate radicals rather than hydroxyl radicals constitute the primary reactive oxidant species [9] [10] [43]. Research demonstrates that bond stability and electron donation ability of target compounds determine degradation performance, with molecular descriptors such as bond order and highest occupied molecular orbital energy playing crucial roles [9] [10].

Pollutant Degradation Performance

| Pollutant | Degradation Efficiency (%) | Reaction Time (min) | Palladium(II) Concentration (μM) | Peroxymonosulfate Concentration (mM) |

|---|---|---|---|---|

| Phenol | 100 | 10 | 25 | 0.5 |

| Chlorobenzene | 96 | 60 | 20 | 1.0 |

| Methyl Orange | 98 | 75 | 15 | 0.8 |

| 2,4-Dichlorophenol | 85 | 120 | 30 | 1.2 |

The degradation mechanism involves palladium(II) ions activating peroxymonosulfate to produce sulfate radicals with oxidation potentials ranging from 2.5 to 3.1 volts [9]. These radicals demonstrate superior performance compared to hydroxyl radicals, with longer half-life periods of 30-40 microseconds and effectiveness across a broader pH range of 2.0-12.0 [9] [43].

Electrochemical degradation studies utilizing immobilized palladium catalysts demonstrate enhanced pollutant removal through electro-Fenton reactions [11]. The palladium-catalyzed electro-Fenton system achieves 96% chlorobenzene removal within 60 minutes using 1% palladium on alumina powder under 120 milliampere current conditions [11].

Photocatalytic Degradation Applications

Palladium(II) compounds incorporated into photocatalytic systems enhance degradation efficiency through synergistic effects [12] [16]. Diatom biosilica doped with palladium(II) chloride nanoparticles achieves 85% methyl orange degradation within one minute under ultraviolet light irradiation, reaching over 98% efficiency after 75 minutes [12]. The photocatalytic mechanism involves generation of hydroxyl radicals and superoxide radicals through photonic scattering effects enhanced by palladium nanoparticles [12].

Methane Oxidation Catalysis and Surface Reactivity Studies

Palladium(II) sulfate demonstrates exceptional catalytic activity in methane oxidation reactions, representing a critical application in environmental protection and emission control [6] [17] [18] [19]. The catalyst facilitates complete methane oxidation at relatively low temperatures, making it valuable for lean-burn natural gas engine exhaust treatment [14] [18].

Methane oxidation over palladium-based catalysts proceeds through complex mechanisms involving both metallic palladium and palladium oxide phases [19] [20] [21]. Research indicates that palladium oxide serves as the primary active phase under reaction conditions, with methane activation occurring through dissociative adsorption on palladium sites [21] [22].

Methane Oxidation Performance Data

| Catalyst System | Methane Conversion (%) | Temperature (°C) | Space Velocity (h⁻¹) | Stability (hours) |

|---|---|---|---|---|

| Palladium/Alumina | 90 | 400 | 30,000 | 100 |

| Palladium/Zeolite | 95 | 450 | 25,000 | 90 |

| Palladium Sulfide/Silica | 96 | 400 | 20,000 | 200 |

| Single Atom Palladium | 90 | 350 | 15,000 | 150 |

The catalytic mechanism involves methane dissociation on metallic palladium sites, followed by oxidation on adjacent palladium oxide sites through a Mars-van Krevelen mechanism [21] [23]. Temperature-programmed studies reveal that the rate-determining step varies with temperature, with water desorption controlling at lower temperatures below 450°C and methane activation dominating at higher temperatures [21].

Surface Reactivity Studies

Surface reactivity investigations demonstrate that palladium sulfate formation during methane oxidation significantly impacts catalytic performance [7] [23]. Sulfur dioxide exposure leads to palladium sulfate formation, which stabilizes on catalyst surfaces up to higher temperatures compared to platinum-based systems [7]. The decomposition temperature of alumina-supported palladium sulfate occurs at lower temperatures when simultaneously present with aluminum sulfate, indicating synergistic decomposition effects [23].

Regeneration studies reveal that palladium sulfate decomposition requires specific atmospheric conditions for optimal catalyst recovery [23]. Hydrogen atmosphere provides the lowest decomposition temperature, representing the optimal regeneration condition among various gas environments including helium, low oxygen, and excess oxygen conditions [23].

Single Atom Catalysis Performance

Recent advances in single atom palladium catalysis demonstrate remarkable methane removal efficiency, with single palladium atoms on cerium oxide supports achieving 90% unburned methane removal from natural gas engine exhaust at low temperatures [14]. The mechanism involves trace carbon monoxide facilitating dynamic formation of two- or three-atom palladium clusters that efficiently break methane molecules at room temperature [14].

The electrochemical approach to methane functionalization utilizing palladium(II) species in sulfuric acid generates dinuclear palladium(III) intermediates capable of rapid methane conversion to methyl hydrogen sulfate and methyl sulfonic acid [22]. This process achieves remarkable selectivity with low electron stoichiometry, where approximately 3.4 methane molecules undergo functionalization per electron passed [22].

Electroplating Applications

Palladium(II) sulfate serves as a crucial electroplating salt for various industrial applications, particularly in the electronics industry where it provides durable and corrosion-resistant finishes essential for high-performance electronic devices. The compound is widely utilized in the manufacture of electrical contacts, connectors, and electronic components due to its excellent conductivity and resistance to tarnishing.

The electroplating process utilizing palladium(II) sulfate typically operates under controlled conditions with bath temperatures ranging from 55-60°C and current densities between 0.8-1.5 amperes per square decimeter. The deposition rate achieves approximately 0.07 micrometers per minute, making it suitable for thin-film applications requiring precise thickness control.

Anion Effects: Sulfate versus Chloride

The choice of anion in palladium electroplating solutions significantly influences the deposition characteristics and final coating properties. Comprehensive studies comparing sulfate and chloride anions reveal distinct differences in electrochemical behavior and resulting nanoparticle morphologies.

Electrochemical Deposition Characteristics

The electrochemical deposition of palladium exhibits markedly different behavior depending on the anion present in the solution. When using palladium(II) sulfate, deposition begins at approximately 0.27 volts versus the reversible hydrogen electrode, with the maximum current density peak occurring at 0.19 volts. In contrast, palladium(II) chloride solutions demonstrate deposition onset at a more positive potential of 0.52 volts, with the maximum current density achieved at 0.42 volts.

This difference in deposition potential suggests that chloride anions facilitate easier reduction of palladium(II) ions, occurring at approximately 200 millivolts more positive potential compared to sulfate solutions. The mechanism involves predominantly palladium reduction from palladium(II) cations, with simultaneous hydrogen adsorption and desorption processes occurring on the deposited palladium nanoparticles.

Morphological Differences

The anion type profoundly affects the morphology of electrodeposited palladium nanoparticles. Sulfate-containing solutions produce robust palladium nanoparticles with lateral sizes ranging from 50-200 nanometers and heights distributed between 10-160 nanometers, with an average height of 80 nanometers. These nanoparticles follow an island growth mode initially, then continue with layer-by-layer growth, resulting in substantial surface roughness with an estimated average value of 23.

Conversely, chloride-containing solutions yield densely packed, significantly smaller palladium nanoparticles with lateral sizes ranging from 10-50 nanometers and heights between 1-25 nanometers, averaging 12 nanometers. The growth follows an island growth mode with moderate surface roughness, estimated at 3.3.

Surface Coverage and Electrochemical Activity

The surface coverage achieved differs dramatically between the two anion systems. Sulfate solutions provide approximately 55% coverage of the substrate surface, while chloride solutions achieve near-complete coverage at 95%. This difference in coverage directly correlates with the electrochemically active surface area, with chloride-derived electrodes achieving 0.35 square centimeters compared to 0.27 square centimeters for sulfate-derived electrodes.

The following table summarizes the key differences between sulfate and chloride anion effects:

| Parameter | Sulfate (PdSO₄) | Chloride (PdCl₂) |

|---|---|---|

| Deposition Potential (V vs RHE) | 0.27 | 0.52 |

| Current Density Peak (V) | 0.19 | 0.42 |

| Nanoparticle Size (nm) | 50-200 | 10-50 |

| Nanoparticle Height (nm) | 10-160 (avg 80) | 1-25 (avg 12) |

| Surface Coverage (%) | 55 ± 5 | 95 ± 5 |

| Surface Roughness | 23 | 3.3 |

| ECSA (cm²) | 0.27 | 0.35 |

Process Optimization

The choice between sulfate and chloride anions depends on the specific application requirements. For applications requiring high surface coverage and smaller nanoparticles, chloride-based solutions are preferred. However, for applications where larger nanoparticles and higher surface roughness are desired, sulfate-based solutions may be more suitable.

The presence of sulfate anions in the depositing solution kinetically hinders the underpotential deposition of palladium, causing deposition to occur in the overpotential deposition region regardless of the specific anion used. This phenomenon affects the overall deposition kinetics and final coating properties.

Oxygen Reduction Reaction (ORR) Activity and Surface Modification

Palladium as an ORR Catalyst

Palladium has emerged as a promising alternative to platinum for oxygen reduction reactions in fuel cells and electrochemical devices. The intrinsic activity of palladium for oxygen reduction is second only to platinum among precious metals. The structural effects on oxygen reduction reaction kinetics have been extensively studied on palladium single crystals of various orientations, with Pd(100) surfaces showing the highest activity.

Surface Modification Effects

The oxygen reduction reaction activity of palladium-based catalysts depends significantly on surface morphology and electronic structure. Recent studies have demonstrated that surface modifications can dramatically enhance the catalytic performance of palladium. For instance, hydrogen-implanted palladium icosahedra exhibit remarkably improved oxygen reduction reaction activity, with mass activity reaching 0.550 amperes per milligram of palladium, representing 4.1, 5.9, and 5.3 times higher activity than conventional palladium icosahedra, commercial palladium/carbon, and platinum/carbon catalysts, respectively.

The enhanced activity results from hydrogen implantation creating expanded lattice spacing and reduced electron density, which optimizes the oxygen binding strength on the palladium surface. The twinned {111} facets in hydrogen-implanted palladium icosahedra provide critical factors for minimizing the oxygen reduction reaction barrier and stabilizing key reaction intermediates.

Oxidation State Effects

The oxidation state of palladium significantly influences its oxygen reduction reaction activity. Studies have revealed that the activity increases in the following order: Pd⁰ < Pd²⁺ < perovskite-type ionic Pd³⁺/⁴⁺. The intrinsic activity on palladium active sites of perovskite-type ionic Pd³⁺/⁴⁺ is approximately 84-fold higher than that of metallic palladium. This enhancement is achieved by doping palladium elements as cations into perovskite oxide lattices, such as LaFe₀.₉₅Pd₀.₀₅O₃₋δ and LaFe₀.₉Pd₀.₁O₃₋δ, which stabilize unusual oxidation states and exhibit superior mass activity, durability, and methanol tolerance compared to commercial platinum/carbon catalysts.

Electrodeposited Palladium Nanoparticles

Electrodeposited palladium nanoparticles on glassy carbon substrates demonstrate excellent oxygen reduction reaction activity through a four-electron series pathway similar to polycrystalline palladium. The activity depends on the anion used in the electrodeposition solution, with chloride-derived palladium nanoparticles showing superior performance compared to sulfate-derived ones.

In acidic media, both sulfate and chloride-derived palladium electrodes achieve an oxygen reduction reaction initial potential of 0.94 volts versus the reversible hydrogen electrode, exceeding the activity of polycrystalline palladium by 30 millivolts. The Tafel slopes of -61 millivolts per decade indicate that the first electron transfer is the rate-determining step.

In alkaline media, the performance differences become more pronounced. Chloride-derived palladium electrodes achieve an initial potential of 1.04 volts, which is 60 millivolts more positive than bare polycrystalline palladium. The Tafel slope for chloride-derived electrodes is -47 millivolts per decade, indicating faster reaction kinetics compared to sulfate-derived electrodes (-60 millivolts per decade).

Palladium Sulfide Catalysts

Palladium sulfide compounds have shown exceptional oxygen reduction reaction performance. Among different palladium sulfides, monodisperse Pd₄S nanoparticles exhibit the best electrocatalytic activity toward oxygen reduction reaction in alkaline medium, with half-wave potential approximately 47 millivolts more positive than state-of-the-art platinum/carbon catalysts. Density functional theory calculations indicate that oxygen absorption sites on Pd₄S surfaces result in optimized oxygen-binding ability for four-electron oxygen reduction.

Nanostructured Palladium Catalysts

The morphology and size of palladium nanoparticles significantly affect their oxygen reduction reaction activity. Controlled electrodeposition from protic ionic liquids enables the fabrication of nanostructured palladium thin films with finely tuned morphologies and large surface areas. These prepared palladium thin films demonstrate larger electrochemically active surface areas and higher catalytic activity for oxygen reduction reactions compared to those prepared from aqueous and aprotic ionic liquid electrolytes.

The electrodeposition process in protic ionic liquids proceeds via instantaneous nucleation and diffusion-controlled three-dimensional growth mechanism, accompanied by hydrogen co-evolution at more negative deposition potentials. By controlling the electrodeposition media, potential, and time, palladium films can be electrodeposited with optimal nanostructures for enhanced oxygen reduction reaction performance.

Durability and Stability

The long-term stability of palladium-based oxygen reduction reaction catalysts is crucial for practical applications. Hydrogen-implanted palladium icosahedra demonstrate excellent durability with limited changes after 30,000 potential cycles and exceptional chemical stability with preservation up to 5 months. The enhanced durability is attributed to the stabilization of the palladium structure through hydrogen implantation and the presence of twinned {111} facets.

Nanoparticle Formation Mechanisms in Electrodeposition

Nucleation and Growth Models

The electrodeposition of palladium nanoparticles follows well-defined nucleation and growth mechanisms that can be analyzed using established theoretical models. The most commonly observed mechanism is progressive three-dimensional nucleation followed by diffusion-controlled growth. This process involves the initial formation of nuclei on active sites of the substrate surface, followed by their growth into three-dimensional structures.

The nucleation and growth process can be described by the Scharifker-Hills model, which distinguishes between instantaneous and progressive nucleation mechanisms. In instantaneous nucleation, all nuclei form simultaneously at the beginning of the deposition process, while in progressive nucleation, new nuclei continue to form throughout the deposition period.

Kinetic Parameters

The kinetics of palladium electrodeposition have been characterized using various electrochemical techniques. Key kinetic parameters include:

| Parameter | Typical Values | Source/Reference |

|---|---|---|

| Nucleation Mechanism | Progressive 3D | Multiple studies |

| Growth Mode | Diffusion-controlled | Theoretical models |

| Rate-Determining Step | First electron transfer | Tafel analysis |

| Diffusion Coefficient (cm²/s) | 1.6 × 10⁻⁸ | CV measurements |

| Activation Energy (kJ/mol) | 43.7 | Temperature studies |

| Current Efficiency (%) | 85-97 | Experimental data |

| Deposition Rate (μm/min) | 0.07 | Process optimization |

The diffusion coefficient of palladium(II) ions in deep eutectic solvents has been determined to be approximately 1.612 × 10⁻⁸ square centimeters per second using cyclic voltammetry measurements. The activation energy for diffusion of palladium(II) ions is 43.66 kilojoules per mole, indicating moderate temperature dependence of the diffusion process.

Substrate Effects

The substrate material significantly influences the nucleation and growth mechanism of palladium nanoparticles. On highly oriented pyrolytic graphite substrates, palladium electrodeposition occurs through progressive nucleation and growth under diffusion control. The nucleation density varies with the substrate's surface characteristics, with grain boundaries and defects serving as preferential nucleation sites.

The growth of palladium nuclei at grain interiors typically exceeds that at grain boundaries on steel substrates. This preferential growth results in non-uniform distribution of nanoparticles, with larger particles forming at specific crystallographic locations.

Solvent Effects

The choice of solvent dramatically affects the morphology and size distribution of electrodeposited palladium nanoparticles. In acetonitrile-rich solutions, palladium forms primarily as atoms, amorphous atom clusters, and nanoparticles. As water content increases, the nanoparticles become more elongated and defected, eventually forming star-like and branched structures.

In water-rich environments, palladium nanoparticles evolve into aggregated porous structures and ultimately dendrites. This morphological evolution is attributed to the role of acetonitrile adsorption on palladium surfaces, which retards metal nucleation and growth.

Electrochemical Parameters

The applied potential significantly influences the nucleation and growth mechanisms. At low cathodic overpotentials, palladium electrodeposition involves an activation process where PdCl₂ surface intermediates form. At intermediate overpotentials, progressive nucleation and growth occur under diffusion control, while at high overpotentials, bulk discharge of soluble palladium species undergoes free convective-diffusion processes.

The aspect ratio of palladium islands, defined as the ratio of maximum height to island radius, decreases with increasing cathodic overpotential. Simultaneously, island size decreases while island density increases as the overpotential becomes more negative.

Ligand-Mediated Nucleation

The presence of capping ligands significantly affects the nucleation and growth rates of palladium nanoparticles. Trioctylphosphine has been shown to regulate the size and size distribution of palladium nanoparticles through its binding kinetics with both the precursor and particle surface. The ligand-based kinetic modeling reveals that nucleation and growth of palladium nanoparticles overlap during the synthesis reaction, contradicting the traditional LaMer-type nucleation and growth model.

Temperature Effects

Temperature plays a crucial role in determining the nucleation and growth mechanisms of palladium nanoparticles. Higher temperatures generally increase the nucleation rate and facilitate diffusion processes, leading to larger nanoparticles with reduced density. However, excessive temperatures can lead to anti-dissolution phenomena where some deposits re-dissolve into the electrolyte.

The optimal temperature for palladium electrodeposition in ionic liquids has been determined to be around 308 Kelvin, where both current efficiency and recovery reach maximum values. At this temperature, the current efficiency achieves 96.59% with a recovery of 82.53%.

Morphological Control

The morphology of electrodeposited palladium nanoparticles can be controlled through various parameters including deposition potential, time, temperature, and solution composition. Lower deposition potentials typically result in smaller, more uniform nanoparticles, while higher potentials lead to larger, more irregularly shaped particles.

The formation of specific morphologies such as arrow-headed tripods and concave nanocrystals can be achieved through auto-catalytic tip overgrowth processes. These processes involve the interplay of reduction kinetics, concentration gradients, and surface diffusion of atoms, which can be manipulated by adjusting reaction conditions.

Aggregation and Coalescence

The electrodeposition process often involves aggregation and coalescence of initially formed nanoparticles. Studies using microscale meniscus cells have shown that palladium nanoparticles initially form with diameters of approximately 1-2 nanometers and subsequently aggregate into extensive nanocrystal-type structures. This aggregation process is essential for achieving stable deposits with high nanoparticle density.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (59.22%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (46.6%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

13566-03-5